(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride
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Overview
Description
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of hydrazine, featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, enhancing its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride generally involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a reductive amination reaction with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. This step yields (4,4-Dimethylcyclohexyl)hydrazine.
Formation of the Dihydrochloride Salt: The free base (4,4-Dimethylcyclohexyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification and Crystallization: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Hydrazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride involves:
Comparison with Similar Compounds
Similar Compounds
Cyclohexylhydrazine: Lacks the dimethyl substitution on the cyclohexyl ring.
(4-Methylcyclohexyl)hydrazine: Contains only one methyl group on the cyclohexyl ring.
(4,4-Dimethylcyclohexyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)5-3-7(10-9)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLPAVQZNFMCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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